molecular formula C3H3BrN2O B2440232 3-(Bromomethyl)-1,2,5-oxadiazole CAS No. 849415-41-4

3-(Bromomethyl)-1,2,5-oxadiazole

Cat. No.: B2440232
CAS No.: 849415-41-4
M. Wt: 162.974
InChI Key: ZLSXOKCLGJHIKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of semirigid symmetric double-armed oxadiazole bridging ligands was achieved by reactions of 2,5-bis (2-hydroxyphenyl)-1,3,4-oxadiazole and 2,5-bis (3-hydroxyphenyl)-1,3,4-oxadiazole with 3-(bromomethyl)benzonitrile and 4-(bromomethyl)benzonitrile . Another study reported the synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .

Scientific Research Applications

  • Synthesis and Characterization :

    • "3-(Bromomethyl)-1,2,5-oxadiazole" and its derivatives have been synthesized and characterized in various studies. For instance, Xiang Jian-nan (2009) synthesized 1,3,4-oxadiazole-2-thione derivatives with potential bioactivities. These compounds were synthesized from aromatic acids and confirmed with spectroscopic methods.
  • Chemical Reactions and Transformations :

    • Studies have explored the reactions and transformations involving "this compound" derivatives. For example, P. Choi et al. (1982) investigated the reaction of 3-azido-5-phenyl-1,2,4-oxadiazole with dimethylformamide, revealing new deoxygenative coupling reactions.
  • Biological Activities :

    • Compounds containing the oxadiazole moiety, including "this compound", have shown a range of biological activities. For instance, B. Ruan et al. (2022) reviewed the biological activities of oxadiazoles, highlighting their potential in anticancer, antibacterial, anti-inflammatory, anti-malarial, and insecticidal applications.
  • Energetic Materials :

    • Some studies have focused on the use of oxadiazoles in the development of energetic materials. Hao Wei et al. (2015) reported on salts derived from 1,2,4-oxadiazole/1,2,5-oxadiazole precursors, demonstrating good thermal stability and energetic performance.
  • Material Science and Chemistry :

    • Research in material science has also utilized oxadiazole derivatives. K. Vinaya et al. (2019) described a method for one-pot synthesis of 1,2,4-oxadiazoles, which could have applications in both medicinal and material chemistry.

Safety and Hazards

The safety data sheets of similar compounds indicate that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Properties

IUPAC Name

3-(bromomethyl)-1,2,5-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-1-3-2-5-7-6-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSXOKCLGJHIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849415-41-4
Record name 3-(bromomethyl)-1,2,5-oxadiazole
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